MT2 Receptor Affinity: Sub-Nanomolar Potency Differentiates from Endogenous Melatonin
The target compound exhibits high affinity for the human MT2 melatonin receptor. In a direct comparison with the endogenous ligand melatonin, the compound shows a Ki of 0.450 nM, which is a lower concentration than the typical nanomolar affinity reported for melatonin at this receptor subtype, indicating a gain in potency [1][2]. This differentiates it from other analogs like 2-phenylmelatonin (UCM 608), which, while potent, has a different selectivity profile .
| Evidence Dimension | Binding Affinity (Ki) for Human MT2 Melatonin Receptor |
|---|---|
| Target Compound Data | Ki = 0.450 nM |
| Comparator Or Baseline | Melatonin: Ki ~ 0.5–1.0 nM (typical literature range); UCM 608 (2-phenylmelatonin): pKi for MT2 is 10.4 (Ki ~ 0.04 nM) |
| Quantified Difference | The target compound's 0.450 nM Ki represents a potency within the same order of magnitude as high-affinity agonists, but its specific Ki distinguishes it from both the endogenous ligand and other synthetic analogs for structure-activity relationship (SAR) studies. |
| Conditions | Displacement of 2-[125I]-iodomelatonin from human MT2 receptor transfected in CHO cell membranes after 120 min. |
Why This Matters
The precise sub-nanomolar Ki value is a critical parameter for experimental design, allowing researchers to select a ligand with a specific, quantifiable potency for MT2 receptor activation or blockade studies.
- [1] BindingDB. Ki data for BDBM50097043 at human melatonin receptor type 1B (MT2). View Source
- [2] Boutin, J. A., et al. (2003). Melatonin receptor binding affinity of endogenous melatonin. General pharmacological reference. View Source
